Immepip dihydrobromide (CAS 164391-47-3) is a highly potent, brain-penetrant histamine H3 and H4 receptor agonist utilized extensively in advanced neuropharmacological and immunoregulatory research . Formulated as a dihydrobromide salt, this compound overcomes the inherent aqueous insolubility of lipophilic imidazole derivatives, achieving measurable processability for both in vitro high-throughput screening and in vivo microdialysis . By offering a well-characterized baseline of high affinity (Ki = 0.4 nM at H3) and robust chemical stability, Immepip dihydrobromide serves as a critical procurement standard for laboratories requiring reproducible modulation of histaminergic pathways .
Substituting Immepip dihydrobromide with prototypical H3 agonists like (R)-alpha-methylhistamine or non-selective endogenous histamine introduces significant experimental variability [1]. While (R)-alpha-methylhistamine is a standard reference, it lacks the distinct tissue-specific functional profile exhibited by Immepip, which demonstrates marked functional divergence between central and peripheral nervous system assays [2]. Furthermore, procuring the free base form of Immepip instead of the dihydrobromide salt drastically reduces aqueous solubility, necessitating the use of organic co-solvents like DMSO that can confound sensitive in vivo behavioral models and cellular release assays .
Procuring the dihydrobromide salt of Immepip yields high aqueous solubility compared to standard imidazole free bases. Immepip dihydrobromide achieves a maximum solubility of 100 mM (approx. 32.7 mg/mL) in water. This eliminates the requirement for organic co-solvents, ensuring that stock solutions remain stable and biologically compatible for direct intraperitoneal or microdialysis administration .
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | 100 mM (>32.7 mg/mL) in water |
| Comparator Or Baseline | Standard imidazole free bases (typically <1 mg/mL in water) |
| Quantified Difference | >30-fold increase in aqueous solubility |
| Conditions | Standard aqueous formulation at room temperature |
High aqueous solubility prevents precipitation during in vivo dosing and eliminates solvent-induced artifacts in sensitive neurological assays.
Immepip demonstrates a distinct tissue-specific functional profile that differentiates it from prototypical agonists. In functional assays, Immepip exhibits almost a 10-fold higher agonistic potency in the rat cerebral cortex (inhibition of [(3)H]-noradrenaline release) than in the guinea pig jejunum (inhibition of neurogenic contraction) [1]. In contrast, the standard comparator (R)-alpha-methylhistamine does not display this significant tissue disparity, making Immepip highly effective for isolating CNS-specific H3 receptor responses [1].
| Evidence Dimension | CNS vs. Peripheral Agonistic Potency |
| Target Compound Data | ~10-fold higher potency in cerebral cortex vs. jejunum |
| Comparator Or Baseline | (R)-alpha-methylhistamine (lacks tissue disparity) |
| Quantified Difference | 10-fold functional selectivity for CNS over peripheral models |
| Conditions | Rat cerebral cortex slice [(3)H]-noradrenaline release vs. guinea pig jejunum contraction |
Enables researchers to selectively probe central histaminergic pathways with minimal peripheral neurogenic interference.
While initially classified as a selective H3 agonist, quantitative binding studies reveal that Immepip is a potent dual H3/H4 receptor agonist. It displays a pKi of 9.3 (Ki = 0.4 nM) at the human H3 receptor and a pKi of 7.7 (Ki = 9 nM) at the human H4 receptor [1]. This high-affinity dual profile makes it a more comprehensive tool than older, strictly H3-focused ligands when studying overlapping histaminergic pathways in immunoregulatory and inflammatory models .
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | Ki = 0.4 nM (H3), Ki = 9 nM (H4) |
| Comparator Or Baseline | Strictly selective H3 agonists (negligible H4 affinity) |
| Quantified Difference | Sub-nanomolar to low-nanomolar affinity at both H3 and H4 receptors |
| Conditions | Radioligand displacement assays on human recombinant H3 and H4 receptors |
Crucial for procurement when experimental models require simultaneous activation of H3 and H4 pathways, such as in neuro-immune cross-talk studies.
Due to its high aqueous solubility (100 mM) and 10-fold higher functional potency in the cerebral cortex compared to peripheral tissues, Immepip dihydrobromide is a highly suitable choice for in vivo CNS microdialysis. It allows for stable, solvent-free dosing to accurately measure the reduction of cortical histamine and noradrenaline release without confounding peripheral side effects [1].
Immepip's dual high-affinity agonism at both H3 (Ki = 0.4 nM) and H4 (Ki = 9 nM) receptors makes it a critical reagent for studying neuro-immune crosstalk. It is specifically procured for assays investigating the immunoregulatory processes of histamine, where simultaneous H3/H4 activation is required to map complex inflammatory responses [2].
The quantifiable stability of the dihydrobromide salt in stock solutions ensures high reproducibility in high-throughput screening environments. It serves as a reliable positive control and baseline comparator for evaluating the potency and selectivity of novel, next-generation H3 or H4 receptor ligands .
Irritant